molecular formula C14H8BrNO2 B1266653 N-(4-Bromophenyl)phthalimide CAS No. 40101-31-3

N-(4-Bromophenyl)phthalimide

Cat. No. B1266653
CAS RN: 40101-31-3
M. Wt: 302.12 g/mol
InChI Key: DNQCPYWSXMATIN-UHFFFAOYSA-N
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Description

"N-(4-Bromophenyl)phthalimide" is a compound that serves as a precursor in the synthesis of various chemical entities, showing significant properties for material science and chemical synthesis applications. Although it is closely related to the broad family of phthalimides, this specific compound has distinct chemical and physical characteristics due to the presence of a bromine atom on the phenyl ring.

Synthesis Analysis

The synthesis of N-(4-Bromophenyl)phthalimide involves key steps that include the activation of the phthalimide ring and subsequent bromination of the phenyl moiety. Similar compounds have been synthesized through reactions involving nucleophilic displacement and amine functionalization, showcasing the versatility of phthalimide derivatives in chemical synthesis (Im & Jung, 2000).

Molecular Structure Analysis

The molecular structure of N-(4-Bromophenyl)phthalimide is characterized by the presence of two orthogonal planar moieties: the bromophenyl ring and the phthalimide plane. This structure has been detailed through crystallographic studies, highlighting an interplanar angle that contributes to its chemical behavior (Batista, Carpenter, & Srivastava, 2000).

Chemical Reactions and Properties

N-(4-Bromophenyl)phthalimide participates in various chemical reactions, such as the base-catalyzed Lossen rearrangement and the acid-catalyzed Beckmann rearrangement. These reactions are significant for the transformation of phthalimide derivatives into useful chemical structures (Fahmy, Aly, Nada, & Aly, 1977).

Physical Properties Analysis

The physical properties of N-(4-Bromophenyl)phthalimide, such as solubility and crystallinity, are influenced by its molecular structure. Compounds with similar structures exhibit high glass transition temperatures and thermal stabilities, indicative of their potential in high-performance material applications (Im & Jung, 2000).

Chemical Properties Analysis

The chemical properties of N-(4-Bromophenyl)phthalimide, including its reactivity and stability, are determined by the functional groups present in the molecule. The bromophenyl group, in particular, provides unique electrophilic sites that facilitate further chemical modifications and applications in synthesis (Fahmy, Aly, Nada, & Aly, 1977).

Scientific Research Applications

Solvation Dynamics in Proteins and Microemulsions

N-(4-Bromophenyl)phthalimide has been used as a solvation probe in the study of protein and microemulsion environments. In a study by Mandal et al. (2002), the solvation dynamics of this compound were analyzed when covalently bound to the protein glutaminyl-tRNA synthetase and within AOT microemulsions. This research provided valuable insights into the behavior of the probe in different solvated environments (Mandal et al., 2002).

Chemical Synthesis and Pharmacological Activities

N-(4-Bromophenyl)phthalimide is synthesized and evaluated for various pharmacological activities. A study by Assis et al. (2014) explored its hypolipidemic and anti-inflammatory properties. This derivative, along with others, showed promise in reducing lipid levels and acting as acute anti-inflammatory agents (Assis et al., 2014).

Anticonvulsant Properties

The anticonvulsant properties of N-(4-Bromophenyl)phthalimide derivatives were investigated by Bailleux et al. (1994). These compounds were evaluated against seizures induced by electroshock and pentylenetetrazol in mice, revealing significant insights into their potential therapeutic use in epilepsy (Bailleux et al., 1994).

Material Science Applications

In material science, N-(4-Bromophenyl)phthalimide derivatives are utilized in the synthesis of polyimides. Im and Jung (2000) described the synthesis of high molecular weight polyimides using N-(4-Bromophenyl)phthalimide derivatives, highlighting their improved solubility and thermal stability. This research contributes to the development of advanced materials with specific properties (Im & Jung, 2000).

Safety And Hazards

N-(4-Bromophenyl)phthalimide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of ingestion, medical help should be sought immediately .

Future Directions

N-(4-Bromobutyl)phthalimide can be used to synthesize biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives, imidazo[4,5-b]pyridine derivatives applicable in the preparation of ketolide antibiotics, and calix4arene and thiacalix4arene-based oxamate ligands . These potential applications suggest that N-(4-Bromophenyl)phthalimide could have a significant role in future pharmaceutical research and development.

properties

IUPAC Name

2-(4-bromophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQCPYWSXMATIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193146
Record name Phthalimide, N-(p-bromophenyl)-
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Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)phthalimide

CAS RN

40101-31-3
Record name 2-(4-Bromophenyl)-1H-isoindole-1,3(2H)-dione
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Record name N-p-Bromophenylphthalimide
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Record name N-(4-Bromophenyl)phthalimide
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Record name Phthalimide, N-(p-bromophenyl)-
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Record name N-(4-Bromophenyl)phthalimide
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Record name N-P-BROMOPHENYLPHTHALIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SP Oliveira, ACR Leite, VLM Sena, M Catanho… - 2002 - sbbq.iq.usp.br
N-Substituted phthalimides are an interesting class of compounds with antiinflammatory activity and other activities. In this work, the acute anti-inflammatory property of N-…
Number of citations: 1 sbbq.iq.usp.br
SPO Assis, TG Araújo, VLM Sena… - Medicinal Chemistry …, 2014 - Springer
Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink …
Number of citations: 19 link.springer.com
J Fraga-Dubreuil, G Çomak, AW Taylor, M Poliakoff - Green Chemistry, 2007 - pubs.rsc.org
A variety of phthalimide derivatives have been synthesised effectively in high-temperature, high-pressure H2O/EtOH mixtures (HTHP-H2O/EtOH) as the solvent. This clean method is …
Number of citations: 37 pubs.rsc.org
M Ueda, T Yokoo - High Perform. Polym, 1994 - journals.sagepub.com
A general method for the preparation of aromatic poly (amide-imide) s, which involves the palladium-catalysed polycondensation of aromatic dibromides containing imide structural units…
Number of citations: 5 journals.sagepub.com
N Feeder, W Jones - Acta Crystallographica Section C: Crystal …, 1996 - scripts.iucr.org
The crystal structures of five ω-phthalimidoaliphatic carboxylic acids are reported: 2-phthalimidoethanoic acid, C10H7NO4 (I), 3-phthalimidopropanoic acid, C11H9NO4 (II), 4-…
Number of citations: 22 scripts.iucr.org
Y Aida, Y Shibata, K Tanaka - The Journal of Organic Chemistry, 2018 - ACS Publications
It has been established that a cationic rhodium(I)/(R)-BINAP complex catalyzes the asymmetric [2 + 2 + 2] cycloaddition of unsymmetrical α,ω-diynes with acenaphthylene at room …
Number of citations: 15 pubs.acs.org
T Saraswathy - 2016 - repository-tnmgrmu.ac.in
In-silico approach was used to select thirty molecules which are predicted to be effective against the target enzyme HMG -Co-A and the protein was downloaded from Protein Bank (…
Number of citations: 2 repository-tnmgrmu.ac.in
DC Wilson - 2018 - eprints.soton.ac.uk
Cribrostatin 6, is a natural product that has been shown to be active against cancers as well as being an antimicrobial agent. The mode of action is via reactive oxygen species …
Number of citations: 2 eprints.soton.ac.uk
YT Xie, RS Hou, HM Wang, IJ Kang… - Journal of the Chinese …, 2009 - Wiley Online Library
Lewis acidic ionic liquid choline chloride·2ZnCl 2 is shown to be for the first time an excellent medium and efficient catalyst for the synthesis of N‐alkyl‐ and N‐arylimides in good yields …
Number of citations: 8 onlinelibrary.wiley.com
N FEEDER, W JONES - Crystal Structure Communications
Number of citations: 0

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